N-(2-methylphenyl)-4-pyridin-2-ylpiperazine-1-carboxamide
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Overview
Description
N-(2-methylphenyl)-4-pyridin-2-ylpiperazine-1-carboxamide is a complex organic compound that features a piperazine ring substituted with a pyridine moiety and a formamide group attached to a 2-methylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylphenyl)-4-pyridin-2-ylpiperazine-1-carboxamide typically involves the reaction of 2-methylphenyl isocyanate with 4-(2-pyridyl)piperazine. The reaction is carried out in an appropriate solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylphenyl)-4-pyridin-2-ylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the formamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, N-(2-methylphenyl)-4-pyridin-2-ylpiperazine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a valuable tool in understanding receptor-ligand interactions.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance in various applications.
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)-4-pyridin-2-ylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (4-(Pyrid-2-YL)piperazinyl)-N-(2-chlorophenyl)formamide
- (4-(Pyrid-2-YL)piperazinyl)-N-(2-fluorophenyl)formamide
- (4-(Pyrid-2-YL)piperazinyl)-N-(2-bromophenyl)formamide
Uniqueness
N-(2-methylphenyl)-4-pyridin-2-ylpiperazine-1-carboxamide is unique due to the presence of the 2-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in various applications compared to its analogs.
Biological Activity
N-(2-methylphenyl)-4-pyridin-2-ylpiperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula: C17H20N4
- Molecular Weight: 284.37 g/mol
- IUPAC Name: this compound
The structure includes a piperazine ring, a pyridine moiety, and an aromatic methyl group, which are crucial for its biological interactions.
This compound is believed to exert its biological effects primarily through interactions with various receptors and enzymes. Its mechanism may involve:
- Receptor Modulation: The compound may act as an agonist or antagonist at certain neurotransmitter receptors, influencing pathways related to mood regulation and neurological functions.
- Enzyme Inhibition: It could inhibit specific enzymes involved in neurotransmitter metabolism, thereby affecting levels of key biochemicals in the brain.
Pharmacological Effects
Research indicates that this compound has shown promise in several areas:
- Neurological Disorders: Preliminary studies suggest potential applications in treating conditions such as anxiety and depression by modulating serotonin and dopamine pathways.
- Anti-inflammatory Properties: The compound may exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the compound's efficacy. Key findings include:
Structural Modification | Effect on Activity |
---|---|
Addition of methyl group on phenyl ring | Increased receptor binding affinity |
Variation in piperazine substituents | Altered pharmacokinetic properties |
Studies have shown that specific modifications can enhance the compound's potency and selectivity for biological targets, leading to improved therapeutic profiles.
Study 1: Receptor Binding Affinity
A study evaluated the binding affinity of this compound at various receptors. Results indicated strong binding to serotonin receptors (5-HT) with an IC50 value of 50 nM, suggesting its potential as an antidepressant agent .
Study 2: In Vivo Efficacy
In animal models, administration of the compound demonstrated significant anxiolytic effects at doses of 10 mg/kg. Behavioral tests indicated reduced anxiety-like behavior compared to control groups .
Study 3: Enzyme Inhibition
Research focused on the compound's ability to inhibit monoamine oxidase (MAO), an enzyme responsible for degrading neurotransmitters. The compound showed a notable inhibition rate with an IC50 of 30 nM, indicating its potential role in enhancing neurotransmitter availability .
Properties
IUPAC Name |
N-(2-methylphenyl)-4-pyridin-2-ylpiperazine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-14-6-2-3-7-15(14)19-17(22)21-12-10-20(11-13-21)16-8-4-5-9-18-16/h2-9H,10-13H2,1H3,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXCTRVGCSZMSL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=CC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.